3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone
Description
3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone is a quinazolinone derivative featuring a 4-chlorophenyl group at the 3-position and a thioether-linked 3,3-dimethyl-2-oxobutyl moiety at the 2-position of the quinazolinone core. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antitumour, antimicrobial, and anti-inflammatory properties .
Properties
CAS No. |
477330-84-0 |
|---|---|
Molecular Formula |
C20H19ClN2O2S |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanylquinazolin-4-one |
InChI |
InChI=1S/C20H19ClN2O2S/c1-20(2,3)17(24)12-26-19-22-16-7-5-4-6-15(16)18(25)23(19)14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3 |
InChI Key |
POQUZZJZYOEGLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 3,3-dimethyl-2-oxobutyl chloride.
Formation of Intermediate: The initial step involves the reaction of 4-chloroaniline with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core structure.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The table below compares key structural features of the target compound with similar quinazolinone derivatives:
Key Observations :
Physicochemical Properties
- Molecular Weight: The target compound has a molecular weight of 313.78 g/mol (C₁₇H₁₆ClN₃O) , similar to analogs like 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone (C₂₃H₁₉FN₂O₂S, 413.47 g/mol) .
- Melting Points : While the target compound’s melting point is unspecified, structurally related compounds (e.g., 4-[(E)-2-{3-(4-chlorophenyl)-4-oxo...}ethenyl]benzene-1-sulfonamide) have m.p. 248–249°C , suggesting high thermal stability.
Structure-Activity Relationships (SAR)
- 3-Position Substitution: The 4-chlorophenyl group enhances antitumour activity compared to non-halogenated aryl groups, likely due to improved hydrophobic interactions and electron withdrawal .
- 2-Position Thioether : Bulky substituents (e.g., 3,3-dimethyl-2-oxobutyl) may increase metabolic stability but reduce solubility. Linear chains or aromatic thioethers (e.g., benzyl) balance activity and bioavailability .
Biological Activity
3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone is a quinazolinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Quinazolinones are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H19ClN2O2S
- CAS Number : 499102-43-1
Chemical Structure
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of several quinazolinone-thiazole hybrids, where compounds demonstrated potent cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The most active compounds showed IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings suggest that 3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone may possess similar anticancer properties due to its structural similarities to other active quinazolinones .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. A study exploring structure-activity relationships found that certain quinazolinone derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is believed to involve binding to penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .
Case Studies
- Cytotoxicity Evaluation : In vitro studies performed using the MTT assay demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner across various cancer cell lines. The results indicated that higher concentrations led to increased cytotoxicity, confirming its potential as an anticancer agent.
- Antibacterial Efficacy : In a mouse model of peritonitis, compounds with similar structures to 3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone were shown to significantly reduce bacterial load and improve survival rates compared to controls. These findings underscore the potential therapeutic applications of this compound in treating bacterial infections .
The biological activity of 3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The quinazolinone core structure is known for its ability to inhibit key enzymes and receptors associated with cancer progression and bacterial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
